molecular formula C16H23N3O2S B5720416 N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea

N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea

Cat. No. B5720416
M. Wt: 321.4 g/mol
InChI Key: AIRJGMUMOKYMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea, also known as BPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPT belongs to the class of thiourea derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea is not fully understood. However, it has been suggested that it works by modulating the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also act as an antioxidant and reduce oxidative stress, which is known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of certain enzymes in the brain that are involved in the synthesis of neurotransmitters. It has also been shown to reduce the levels of certain inflammatory markers, suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses significant neuroprotective properties, making it a promising candidate for the development of new therapies for neurodegenerative diseases.
However, there are also limitations to the use of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments that can effectively test its therapeutic potential. Additionally, its potential side effects and toxicity profile are not fully known, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea. One potential area of investigation is the development of new therapeutic agents based on the structure of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea. Researchers may also explore the use of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea in combination with other drugs to enhance its therapeutic effects.
Another area of future research is the investigation of the potential side effects and toxicity profile of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea. This will be important for determining its safety and efficacy in clinical settings.
Overall, N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea is a promising compound that has significant potential for the development of new therapies for neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical settings.

Synthesis Methods

N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenylacetone with propylamine, followed by the reaction of the resulting compound with thiourea. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea has been studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and toxicology. It has been shown to possess significant neuroprotective properties and is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-propylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-2-7-19-8-5-12(6-9-19)17-16(22)18-13-3-4-14-15(10-13)21-11-20-14/h3-4,10,12H,2,5-9,11H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRJGMUMOKYMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(1-propylpiperidin-4-yl)thiourea

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